Agn-PC-0JT8DC

Description

Agn-PC-0JT8DC is an antibody-drug conjugate (ADC) designed to selectively deliver cytotoxic payloads to target cells via a monoclonal antibody linked through a bifunctional chemical linker. While specific structural details of this compound are proprietary, its general architecture aligns with typical ADCs, comprising three components:

- Antibody: Targets a specific cell-surface antigen (exact target undisclosed in available literature).

- Linker: Likely a cysteine-reactive or lysine-reactive bifunctional molecule, as described in ADC synthesis methodologies .

- Payload: A potent cytotoxic agent (e.g., auristatin, maytansine, or a derivative), optimized for intracellular release upon antigen-mediated internalization.

ADCs like this compound aim to enhance therapeutic efficacy while minimizing systemic toxicity, a hallmark of ADC design principles emphasized in regulatory guidelines .

Properties

IUPAC Name |

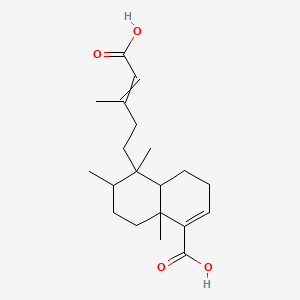

5-(4-carboxy-3-methylbut-3-enyl)-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-13(12-17(21)22)8-10-19(3)14(2)9-11-20(4)15(18(23)24)6-5-7-16(19)20/h6,12,14,16H,5,7-11H2,1-4H3,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWSHZRIJXQMOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC(=CC(=O)O)C)CCC=C2C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342265 | |

| Record name | AGN-PC-0JT8DC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55252-88-5 | |

| Record name | AGN-PC-0JT8DC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The preparation of Agn-PC-0JT8DC involves several synthetic routes. One common method is the solid-phase reaction synthesis , which requires high reaction temperatures and extended reaction times . Another method is alcohol salt hydrolysis , which can produce high-purity powder but is less frequently used due to the high cost and difficulty in obtaining raw materials . The chemical co-precipitation method is also employed, which allows for molecular-level mixing and results in nanopowders with uniform particle size and good dispersion .

Chemical Reactions Analysis

Agn-PC-0JT8DC undergoes various chemical reactions, including oxidation, reduction, and substitution . For instance, it reacts with oxygen (O2) in the presence of single atom alloy clusters, such as AgCu, to form different products . The reactivity of this compound with O2 is significantly enhanced when a copper atom replaces an Ag atom in the cluster . Common reagents used in these reactions include oxidizing agents like O2 and reducing agents like hydrogen (H2) .

Scientific Research Applications

Agn-PC-0JT8DC has a wide range of scientific research applications. In chemistry , it is used as a catalyst in various reactions due to its unique electronic properties . In medicine , this compound is being explored for its antimicrobial properties, particularly in the development of silver nanoparticles (AgNPs) for antibacterial applications . In the industry , it is used in the production of nanomaterials and as a component in advanced materials .

Mechanism of Action

The mechanism of action of Agn-PC-0JT8DC involves its interaction with molecular targets and pathways. For instance, when used as a catalyst, it facilitates the transfer of electrons between reactants, thereby lowering the activation energy and speeding up the reaction . In biological systems, this compound can interact with cellular components, leading to the disruption of microbial cell walls and inhibition of bacterial growth .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below contrasts Agn-PC-0JT8DC with clinically approved and investigational ADCs:

Key Observations :

- Linker Stability : this compound’s inferred cysteine-linked conjugation (similar to techniques in ) may offer higher DAR compared to lysine-linked ADCs like Kadcyla, though excessive DAR (>8) risks accelerated plasma clearance .

Analytical and Pharmacokinetic Performance

- Mass Spectrometry (MALDI-TOF-MS) : this compound’s DAR can be quantified using methods validated in , which distinguish between light/heavy chain conjugation states .

- Pharmacokinetics : Higher DAR (~6–8) may improve tumor-killing capacity but could compromise antibody half-life, a trade-off observed in ADCs like polatuzumab vedotin .

Regulatory and Manufacturing Considerations

- Complexity : this compound’s heterogeneity (e.g., variable DAR, conjugation sites) aligns with challenges outlined in ADC guidelines, necessitating rigorous quality control .

- Synthesis : The patent in describes a two-step conjugation process (antibody-linker followed by payload attachment), a method shared with ADCs like enfortumab vedotin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.